molecular formula C14H11NO4 B2713736 N-({[2,3'-bifuran]-5-yl}methyl)furan-2-carboxamide CAS No. 2097899-67-5

N-({[2,3'-bifuran]-5-yl}methyl)furan-2-carboxamide

Cat. No.: B2713736
CAS No.: 2097899-67-5
M. Wt: 257.245
InChI Key: VYDIAMHZGFCGME-UHFFFAOYSA-N
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Description

N-({[2,3'-Bifuran]-5-yl}methyl)furan-2-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its structure incorporates a bifuran moiety linked via a methylene bridge to a furan-2-carboxamide group, a scaffold recognized for significant biological activity. This compound is exclusively for research applications and is not intended for diagnostic or therapeutic use. The core furan-2-carboxamide structure is a privileged scaffold in medicinal chemistry. Scientific studies have demonstrated that derivatives of this scaffold exhibit potent bioactivity, particularly as microtubule stabilizing agents (MSAs) . These compounds inhibit tubulin depolymerization, leading to mitotic arrest and the potentiation of apoptosis in cancer cells, positioning them as promising candidates in anticancer research . Furthermore, furan-2-carboxamide derivatives have shown considerable promise in antibiofilm applications . Research indicates that such compounds can inhibit biofilm formation in pathogens like Pseudomonas aeruginosa by potentially interfering with the LasR quorum-sensing system, a key regulator of virulence and biofilm development, without inhibiting bacterial growth . The bifuran component of the molecule may enhance its binding affinity through extended π-π stacking interactions with biological targets, thereby influencing its overall reactivity and pharmacological profile. Researchers can utilize this compound in various investigative areas, including: 1) Oncology Research: As a novel chemical entity for developing microtubule-targeting therapies; 2) Antimicrobial Studies: For exploring non-biocidal anti-virulence strategies to combat antibiotic-resistant biofilm-associated infections; and 3) Chemical Biology: Serving as a building block for the diversity-oriented synthesis of more complex libraries for high-throughput screening. Its unique architecture makes it a valuable tool for probing biological mechanisms and developing new therapeutic interventions.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(13-2-1-6-18-13)15-8-11-3-4-12(19-11)10-5-7-17-9-10/h1-7,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDIAMHZGFCGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reaction is carried out under microwave-assisted conditions, which significantly reduce the reaction time and improve yields. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions are optimized for solvent, reaction time, and substrate amounts to achieve good to very good yields. The final products are purified by crystallization or flash chromatography .

Industrial Production Methods

While specific industrial production methods for N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan rings into tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and material science applications .

Scientific Research Applications

N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the compound may interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a furan-2-carboxamide backbone with several analogs (Table 1). Key differences arise in substituents:

  • N-({[2,3'-Bifuran]-5-yl}methyl)furan-2-carboxamide : Contains a bifuran methyl group, likely increasing rigidity and electron density.
  • (E)-N-(2-(3,5-Dimethoxystyryl)phenyl)furan-2-carboxamide () : Features a styrylphenyl group with methoxy substituents, enhancing lipophilicity and steric bulk .
  • Furo[2,3-b]pyridine Carboxamide (): Integrates a fluorophenyl and trifluoroethylamino group, indicative of targeted kinase inhibition .

Table 1. Structural Comparison

Compound Key Substituents Aromatic Systems Potential Applications
Target Compound Bifuran methyl Bifuran + Furan Material science, Drug design
Compound Styrylphenyl, methoxy Benzene + Furan Organic synthesis
Alfuzosin Impurity A Quinazolinyl-propyl Quinazoline Pharmaceutical impurity
Compound Fluorophenyl, trifluoroethylamino Furopyridine Kinase inhibition

Reactivity Trends

  • The bifuran methyl group in the target compound may reduce solubility in polar solvents compared to ’s methoxy-styryl derivative.
  • ’s rapid reaction completion underscores the electrophilic nature of carboxamide intermediates, a trait likely shared by the target compound .

Pharmaceutical and Analytical Considerations

Purity and Impurities

  • Alfuzosin Hydrochloride () : Requires stringent purity standards (99.0–101.0%), with impurities like furan-2-carboxamide derivatives monitored via HPLC . This suggests that the target compound, if used pharmaceutically, would necessitate similar quality control.

Biological Activity

N-({[2,3'-bifuran]-5-yl}methyl)furan-2-carboxamide is a compound that has garnered interest for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a bifuran moiety that contributes to its unique chemical properties. The presence of the bifuran structure may enhance interactions with biological targets, influencing its reactivity and biological activity.

Property Details
Molecular Formula C₁₃H₉N₃O₃
Molecular Weight 227.22 g/mol
Functional Groups Carboxamide, Bifuran

The biological activity of this compound is believed to stem from its interactions with specific enzymes and proteins. The bifuran moiety may form hydrogen bonds with these targets, potentially leading to inhibition or modulation of their activities. This mechanism is crucial for understanding how the compound can exert therapeutic effects.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Study 1: Anticancer Properties

A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxicity against various types of cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited considerable antibacterial activity, suggesting its potential as a lead compound in antibiotic development.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

Compound Name Structural Features Biological Activity
N-(furan-2-ylmethyl)-furan-2-carboxamideContains a single furan unitLimited antimicrobial activity
N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamideMultiple furan ringsEnhanced bioactivity but more complex
N-(benzofuranyl)-furan-2-carboxamideBenzofuran instead of bifuranDifferent electronic properties; variable bioactivity

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